N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c27-21(15-6-9-18(10-7-15)30-17-4-2-1-3-5-17)24-23-26-25-22(31-23)16-8-11-19-20(14-16)29-13-12-28-19/h1-11,14H,12-13H2,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGENPHUHZBRBHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of the benzodioxin and oxadiazole intermediates. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents to form the oxadiazole ring. This intermediate is then coupled with 4-phenoxybenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives .
Scientific Research Applications
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antibacterial and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity or the modulation of biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide
Uniqueness
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a benzodioxin moiety and an oxadiazole ring. The structural formula can be represented as follows:
Biological Activity Overview
Research has indicated that compounds containing the oxadiazole moiety often exhibit a range of biological activities including:
-
Antitumor Effects : Compounds similar to this compound have shown potential in inhibiting cell proliferation in various cancer cell lines.
Compound Cell Line IC50 (µM) Compound A A549 (Lung) 2.12 ± 0.21 Compound B HCC827 (Lung) 5.13 ± 0.97 Compound C NCI-H358 (Lung) 0.85 ± 0.05
These findings suggest that the compound may inhibit tumor growth effectively.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes critical for cancer cell survival and proliferation.
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Regulation of Apoptosis : The compound may modulate apoptotic pathways by influencing proteins involved in cell death signaling.
Case Studies and Research Findings
A study published in Pharmaceutical Research examined the antitumor effects of various oxadiazole derivatives, including those with structural similarities to this compound. The results indicated significant cytotoxicity against lung cancer cell lines with IC50 values in the low micromolar range .
Another investigation focused on the structure-activity relationship (SAR) of oxadiazole derivatives. It was found that modifications in the benzene rings significantly affected their biological potency against cancer cells .
Q & A
Basic Question: What are the optimal synthetic routes and purification methods for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide?
Answer:
The synthesis typically involves multi-step reactions, including cyclization of hydrazide intermediates and coupling of benzodioxin-oxadiazole moieties. Key steps include:
- Cyclization: Formation of the 1,3,4-oxadiazole ring under reflux conditions using dehydrating agents like POCl₃ or H₂SO₄ .
- Coupling: Reaction of the oxadiazole intermediate with 4-phenoxybenzamide via nucleophilic acyl substitution in polar aprotic solvents (e.g., DMF or DMSO) .
- Purification: Recrystallization from ethanol or methanol is commonly employed, though chromatography (silica gel, ethyl acetate/hexane) may be necessary for impurities with similar polarity .
Critical Parameters:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 80–100°C (cyclization) | Higher temps improve ring closure but risk decomposition |
| Solvent Choice | DMF (coupling step) | Enhances solubility of intermediates |
| Purification Method | Gradient chromatography | Resolves structurally similar byproducts |
Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- ¹H/¹³C NMR: Verify aromatic proton environments (e.g., benzodioxin protons at δ 4.2–4.5 ppm, oxadiazole-linked protons at δ 8.1–8.3 ppm) .
- IR Spectroscopy: Confirm carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) stretches .
- HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₄H₁₈N₃O₅) .
Common Pitfalls:
- Residual Solvents: Use TGA (thermogravimetric analysis) to detect solvents like DMF, which may persist after recrystallization .
- Tautomerism in Oxadiazole: Dynamic NMR or X-ray crystallography can resolve ambiguities in ring tautomerism .
Basic Question: What strategies improve the solubility of this compound for in vitro assays?
Answer:
The compound’s lipophilic benzodioxin and phenoxy groups limit aqueous solubility. Methodological approaches include:
- Co-solvent Systems: Use DMSO:water (≤10% DMSO) for cell-based assays, ensuring DMSO concentration remains non-toxic .
- Micellar Encapsulation: Employ surfactants like Tween-80 or PEG-based carriers to enhance dispersion .
- Salt Formation: Derivatize the benzamide group with sodium or potassium salts to increase polarity .
Stability Note:
- Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the oxadiazole ring .
Advanced Question: How can contradictory bioactivity data (e.g., enzyme inhibition IC₅₀ values) for this compound be resolved?
Answer:
Discrepancies in reported IC₅₀ values often arise from assay variability. Systematic approaches include:
Assay Standardization:
- Use identical buffer systems (e.g., Tris-HCl vs. PBS) to control pH-dependent activity .
- Validate enzyme source (recombinant vs. tissue-extracted) to rule out isoform-specific effects .
Compound Stability:
- Pre-incubate the compound in assay buffers and quantify degradation via HPLC to correlate stability with activity .
Dose-Response Refinement:
- Perform 8–12-point dilution series (vs. 4–6 points) to improve curve fitting accuracy .
Example Data Conflict Resolution:
| Study | IC₅₀ (µM) | Assay Condition | Resolution Strategy |
|---|---|---|---|
| A | 0.5 | Tris-HCl, recombinant enzyme | Controlled buffer pH |
| B | 2.1 | PBS, tissue extract | Re-test with recombinant enzyme |
Advanced Question: What experimental designs are recommended for assessing the compound’s stability under physiological conditions?
Answer:
A tiered approach is advised:
Forced Degradation Studies:
- Expose the compound to extremes: pH 1–13, 40–80°C, UV light. Monitor degradation via HPLC-MS to identify labile groups (e.g., oxadiazole ring cleavage) .
Long-Term Stability:
- Store at 4°C, 25°C, and 37°C in aqueous/organic solvents. Sample periodically (0, 1, 3, 6 months) for NMR/HPLC analysis .
Metabolic Stability:
- Incubate with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS/MS .
Key Findings from Evidence:
- The benzodioxin moiety is resistant to oxidative degradation but susceptible to esterase-mediated hydrolysis in plasma .
Advanced Question: How can computational modeling guide target identification for this compound?
Answer:
Leverage in silico tools to prioritize targets:
Docking Studies:
- Use AutoDock Vina or Schrödinger to screen against kinase or GPCR libraries. Focus on conserved binding pockets (e.g., ATP-binding sites) .
QSAR Modeling:
- Correlate structural features (e.g., oxadiazole ring planarity) with bioactivity data to predict off-target interactions .
MD Simulations:
- Simulate ligand-receptor complexes (50–100 ns) to assess binding stability and identify critical residues for mutagenesis validation .
Validation Workflow:
Prioritize top 3–5 predicted targets.
Test in vitro against recombinant proteins.
Cross-validate with knockout/knockdown models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
